molecular formula C16H22Cl2N2O2 B2496662 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride CAS No. 1396711-51-5

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

Cat. No.: B2496662
CAS No.: 1396711-51-5
M. Wt: 345.26
InChI Key: JXYWYPCUHZZFKY-UHFFFAOYSA-N
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Description

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a chemical compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and a cyclopropylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride typically involves multiple steps. One common approach is to start with the piperazine ring, which is then substituted with a 4-chlorobenzoyl group. The cyclopropylethanol moiety is introduced through a subsequent reaction. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The 4-chlorobenzoyl group may enhance the compound’s binding affinity and specificity, while the cyclopropylethanol moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.

    Trazodone: An antidepressant that also features a piperazine ring.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine ring and similar substitution patterns.

Uniqueness

2-[4-(4-chlorobenzoyl)piperazin-

Properties

IUPAC Name

(4-chlorophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2.ClH/c17-14-5-3-13(4-6-14)16(21)19-9-7-18(8-10-19)11-15(20)12-1-2-12;/h3-6,12,15,20H,1-2,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYWYPCUHZZFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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